2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
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Overview
Description
The compound “2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The molecule also contains a quinoline ring, which is a fused ring system with benzene and pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a quinoline backbone, which is a type of heterocyclic compound. Attached to this backbone is a carboxylic acid group. The molecule also contains a 3,5-dimethyl-1H-pyrazol-1-yl group, which is attached to the quinoline ring via a methylene bridge .Scientific Research Applications
Heterocyclic Amines in Dietary Studies
HCAs like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are formed during the cooking of meat and fish at high temperatures. These compounds have been studied extensively for their mutagenic and carcinogenic properties. Research has shown that HCAs are associated with an increased risk of cancer in various organs, including the lungs, prostate, and breast, due to their ability to induce mutations in DNA.
One study found that MeIQx consumption was associated with an increased risk of lung cancer, particularly in nonsmokers and light/moderate smokers (Sinha et al., 2000). This suggests that dietary intake of HCAs poses a significant health risk, underscoring the importance of understanding the metabolism and effects of similar compounds, including the one you mentioned.
Metabolism and Detection of HCAs
The metabolism of HCAs like MeIQx and PhIP involves their activation by enzymes such as cytochrome P4501A2 (CYP1A2), leading to the formation of DNA adducts and potential carcinogenic effects. Studies have developed methods for detecting HCAs in human urine, offering a way to measure exposure to these compounds from cooked foods (Ushiyama et al., 1991). Such methodologies could be adapted for research into the metabolism and biological impacts of "2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid" and similar compounds.
Health Implications
The health implications of exposure to HCAs and similar compounds are a critical area of research. For instance, the presence of MeIQx in dialysates from patients with uremia indicates that these compounds can accumulate in the body under certain conditions, potentially contributing to health risks (Yanagisawa et al., 1989). This highlights the importance of studying the effects of various chemical exposures, including those from "this compound," on human health.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities .
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQAHYMOUVCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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